Synthetic Utility as a Versatile Intermediate for Kinase Inhibitor Development
The primary differentiator for 4-Quinazolinamine, N-ethyl-6-nitro- is its established utility as a reactant for synthesizing high-value, biologically active molecules, a role not universally shared by all quinazoline analogs. Commercial technical datasheets confirm its application in preparing modulators for survival motor neuron (SMN) protein, inhibitors of diaminotriazine hNav1.7, and inhibitors of inducible nitric oxide synthase (iNOS) . This is a key point of differentiation: while analogs like N-benzyl-6-nitroquinazolin-4-amine (CAS N/A) may be studied for EGFR inhibition, they are not documented as versatile building blocks for such a diverse array of pharmacologically relevant targets [1]. This commercial utility stems from the ethylamine and nitro groups, which provide defined synthetic handles for further derivatization .
| Evidence Dimension | Documented Synthetic Applications |
|---|---|
| Target Compound Data | Reactant for synthesis of SMN protein modulators, hNav1.7 inhibitors, iNOS inhibitors, PKD inhibitors, and PDE5 inhibitors . |
| Comparator Or Baseline | N-benzyl-6-nitroquinazolin-4-amine (an analog with a benzyl group instead of an ethyl group) [1]. |
| Quantified Difference | Target compound has at least five distinct, commercially cited applications; comparator has primarily been evaluated for EGFR kinase inhibition (IC50 = 10,000 nM) [1]. |
| Conditions | Commercial technical datasheet and kinase inhibition assay (EGFR). |
Why This Matters
This data directly supports procurement for diverse medicinal chemistry projects, as the compound is a proven starting material for multiple target classes, unlike a less versatile analog.
- [1] BindingDB. (n.d.). BDBM3278: N-benzyl-6-nitroquinazolin-4-amine. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=3278 View Source
